![molecular formula C21H26OS2 B14594780 Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- CAS No. 61173-89-5](/img/structure/B14594780.png)
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- is an organic compound with the molecular formula C21H26OS2. It is characterized by the presence of a cyclohexanol moiety attached to a propyl chain, which is further substituted with two phenylthio groups. This compound contains 26 hydrogen atoms, 21 carbon atoms, 1 oxygen atom, and 2 sulfur atoms . It is a tertiary alcohol with a hydroxyl group and two sulfide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include ketones, alkanes, and substituted derivatives of the original compound. The specific products depend on the reagents and conditions used in the reactions .
Applications De Recherche Scientifique
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 1-phenyl-: Similar structure but with only one phenyl group.
Cyclohexanol, 1-ethynyl-: Contains an ethynyl group instead of phenylthio groups
Uniqueness
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- is unique due to the presence of two phenylthio groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61173-89-5 |
|---|---|
Formule moléculaire |
C21H26OS2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1-[1,1-bis(phenylsulfanyl)propyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H26OS2/c1-2-21(20(22)16-10-5-11-17-20,23-18-12-6-3-7-13-18)24-19-14-8-4-9-15-19/h3-4,6-9,12-15,22H,2,5,10-11,16-17H2,1H3 |
Clé InChI |
BLBGKFIFDGPDIA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(CCCCC1)O)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
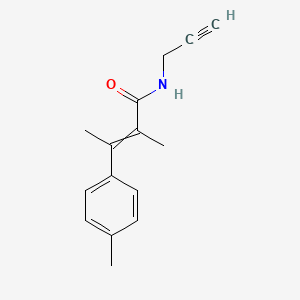
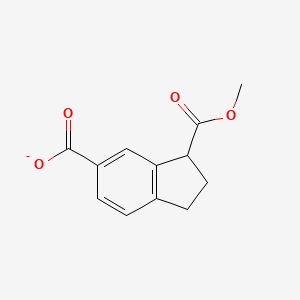
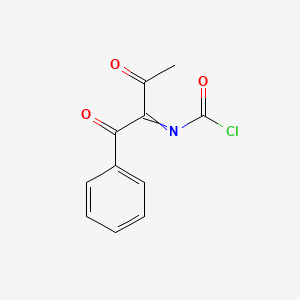
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
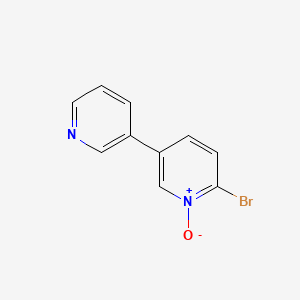
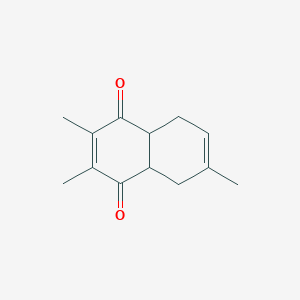
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
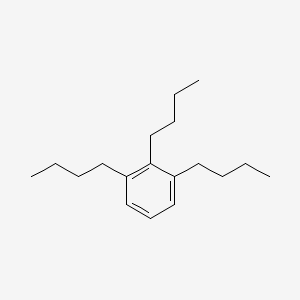
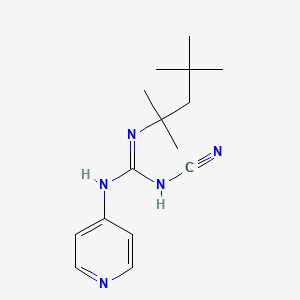
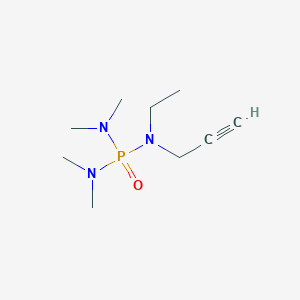
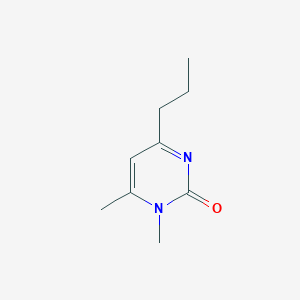
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
